molecular formula C16H9BrF3N B13755900 4-Bromo-2-phenyl-7-trifluoromethylquinoline CAS No. 1189106-12-4

4-Bromo-2-phenyl-7-trifluoromethylquinoline

Cat. No.: B13755900
CAS No.: 1189106-12-4
M. Wt: 352.15 g/mol
InChI Key: JECUSUQFZRDGPI-UHFFFAOYSA-N
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Description

4-Bromo-2-phenyl-7-trifluoromethylquinoline is a chemical compound with the molecular formula C16H9BrF3N and a molecular weight of 352.15 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-phenyl-7-trifluoromethylquinoline typically involves the bromination of 2-phenyl-7-trifluoromethylquinoline. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, cyclization, and functional group transformations under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromo-2-phenyl-7-trifluoromethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenyl-7-trifluoromethylquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-phenyl-7-trifluoromethylquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in designing molecules with tailored biological activities and material properties .

Properties

CAS No.

1189106-12-4

Molecular Formula

C16H9BrF3N

Molecular Weight

352.15 g/mol

IUPAC Name

4-bromo-2-phenyl-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C16H9BrF3N/c17-13-9-14(10-4-2-1-3-5-10)21-15-8-11(16(18,19)20)6-7-12(13)15/h1-9H

InChI Key

JECUSUQFZRDGPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)C(=C2)Br

Origin of Product

United States

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